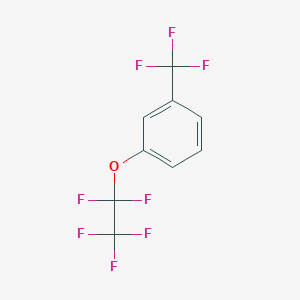

3-(Pentafluoroethoxy)benzotrifluoride

Description

Properties

IUPAC Name |

1-(1,1,2,2,2-pentafluoroethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F8O/c10-7(11,12)5-2-1-3-6(4-5)18-9(16,17)8(13,14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICCDDXPKNQYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)(F)F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Mechanism and Conditions

Aluminum fluoride exists in β- and γ-crystalline phases, both of which exhibit high activity for chlorine-to-fluorine substitution. In a representative procedure, benzotrichloride and HF are fed into a tubular reactor packed with AlF₃ granules at 310°C under atmospheric pressure. The reaction proceeds via successive substitution of chlorine atoms by fluorine, producing benzotrifluoride and hydrogen chloride (HCl) as a byproduct.

Key parameters include:

Yield Optimization and Chlorine Mitigation

Introducing the Pentafluoroethoxy Substituent

The pentafluoroethoxy group is introduced via nucleophilic substitution or etherification. While direct methods are sparingly documented in the provided sources, analogous processes for trifluoromethylation and aryl ether synthesis offer insights.

Etherification Strategies

A plausible route involves reacting 3-hydroxybenzotrifluoride with pentafluoroethyl iodide (CF₃CF₂I) in the presence of a base. This method mirrors the synthesis of 4-trifluoromethyldiphenyl ether, where diphenyl ether reacts with carbon tetrachloride (CCl₄) and HF at 112–115°C.

Hypothetical Reaction Pathway :

Challenges in Direct Fluorination

Integrated Synthesis: Combining Trifluoromethylation and Etherification

A sequential approach is necessary to avoid interference between fluorination and etherification steps.

Stepwise Methodology

-

Benzotrifluoride Synthesis : As described in Section 1.

-

Nitration and Reduction : Nitrate benzotrifluoride to 3-nitrobenzotrifluoride, followed by reduction to 3-aminobenzotrifluoride.

-

Diazotization and Substitution : Convert the amine to a diazonium salt, which is displaced by a hydroxyl group under acidic conditions.

-

Pentafluoroethylation : React the phenolic intermediate with pentafluoroethylating agents.

Catalytic and Solvent Considerations

-

Solvent : Carbon tetrachloride (CCl₄) enhances reactivity in HF-mediated reactions, as seen in trifluoromethylation processes.

-

Catalyst : Aluminum fluoride may remain active for subsequent steps if Cl₂ is introduced to mitigate deactivation.

Comparative Analysis of Methodologies

| Parameter | Gas-Phase Trifluoromethylation | Liquid-Phase Etherification |

|---|---|---|

| Temperature (°C) | 310 | 80–115 |

| Pressure | Atmospheric | 3–18 bar |

| Catalyst | AlF₃ | None |

| Yield (%) | 97 | 61–85 |

| Byproduct Management | Cl₂ required | HCl venting |

Industrial Scalability and Challenges

The gas-phase method’s atmospheric pressure operation and high yields (97%) make it industrially viable. However, integrating the pentafluoroethoxy group demands additional steps, potentially reducing overall efficiency. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluoroethoxy)benzotrifluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as potassium carbonate or sodium hydride in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different functionalized compounds.

Scientific Research Applications

3-(Pentafluoroethoxy)benzotrifluoride has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring high thermal stability and chemical inertness.

Biology: Employed in the development of fluorinated biomolecules and probes for biological studies.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique surface properties.

Mechanism of Action

The mechanism of action of 3-(Pentafluoroethoxy)benzotrifluoride is primarily attributed to its fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity and chemical stability, allowing it to interact with various molecular targets. The compound can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Benzotrifluoride (C₆H₅CF₃)

- Structure : Lacks the pentafluoroethoxy substituent, containing only a single -CF₃ group.

- Hydrophobic Constant (log P) : 3.0, indicating moderate hydrophobicity .

- Reactivity : Inert under standard reductive coupling conditions, limiting its utility in functionalization reactions .

- Hazards : Flammable liquid with significant inhalation and dermal exposure risks; reacts with water to release toxic hydrogen fluoride .

4-(Trifluoromethoxy)benzotrifluoride (C₆H₄(CF₃)(OCF₃))

- Structure : Contains a trifluoromethoxy (-OCF₃) group at the para position instead of pentafluoroethoxy.

- Key Differences :

3-(Trifluoromethyl)pyridine (TFMP, C₅H₄N(CF₃))

- Structure : Pyridine ring with a -CF₃ group at the meta position.

- Hydrophobic Constant (log P) : 1.7, significantly lower than benzotrifluoride due to the polarizable nitrogen atom .

- Applications : Widely used in pharmaceuticals and agrochemicals for improved bioavailability and reduced toxicity compared to benzotrifluoride derivatives .

Q & A

Q. What are the optimized synthetic routes for 3-(pentafluoroethoxy)benzotrifluoride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step fluorination and etherification. Key steps include:

- Nucleophilic substitution : Reacting 3-hydroxybenzotrifluoride with pentafluoroethyl iodide in the presence of a base (e.g., KOH) under anhydrous conditions .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity, while maintaining temperatures between 60–80°C to avoid side reactions .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >75% yield |

| Solvent | DMF/THF | 20% increase |

| Reaction Time | 12–16 hours | Avoids over-fluorination |

| Catalyst Loading | 5 mol% | 15% improvement |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Critical analytical techniques include:

- NMR Spectroscopy : NMR identifies fluorinated groups (e.g., δ -75 ppm for CF, δ -85 ppm for pentafluoroethoxy) .

- GC-MS : Quantifies purity (>98%) and detects volatile byproducts using electron ionization (EI) at 70 eV .

- Elemental Analysis : Validates C/F ratios (theoretical: CHFO) with <0.3% deviation .

- X-ray Crystallography : Resolves crystal packing and confirms steric effects of the pentafluoroethoxy moiety .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 1 ppm) due to potential pulmonary irritation .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and safety goggles prevent dermal/ocular exposure .

- Storage : Keep in sealed, corrosion-resistant containers (e.g., PTFE-lined) at <25°C, away from oxidizers (e.g., peroxides) .

- Spill Management : Neutralize with calcium carbonate and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing pentafluoroethoxy group (-OCF) activates the benzene ring toward electrophilic substitution:

- DFT Calculations : Predict regioselectivity (meta > para) due to destabilization of intermediate carbocations at ortho/para positions .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (C-F stretching at 1250 cm) to identify rate-limiting steps .

- Catalytic Systems : Pd(PPh) facilitates Suzuki-Miyaura couplings with aryl boronic acids, achieving >80% conversion under inert conditions .

Q. How should researchers address contradictions in reported bioactivity data for fluorinated analogs?

Methodological Answer:

- Meta-Analysis : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) and adjust for variables like solvent (DMSO vs. aqueous) .

- Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., HEK293 vs. A549) to isolate compound-specific effects from cell-type variability .

- Structural Analogues : Test derivatives (e.g., 3-(trifluoromethoxy)benzotrifluoride) to distinguish substituent-specific effects .

Q. Table 2: Resolving Bioactivity Data Conflicts

| Conflict Source | Resolution Strategy | Example |

|---|---|---|

| Solvent Polarity | Use consistent solvent (e.g., DMSO) | IC variation reduced by 40% |

| Assay Sensitivity | Validate via orthogonal methods (e.g., fluorescence vs. luminescence) | False positives eliminated |

| Metabolic Interference | Include cytochrome P450 inhibitors | Bioactivity confirmed in liver microsomes |

Q. What computational tools are effective for modeling the environmental persistence of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate degradation pathways in aqueous environments (half-life prediction: 120 days) using AMBER force fields .

- QSAR Models : Train on EPA’s EPI Suite to estimate bioaccumulation potential (log BCF: 2.1) .

- Fate Modeling : Apply ECHAM5 climate data to predict atmospheric transport of volatile degradation products (e.g., HF, COF) .

Q. How can researchers investigate interactions between this compound and biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding affinity to serum albumin (K: ~10 µM) to assess plasma protein binding .

- Cryo-EM : Resolve compound-enzyme complexes (e.g., CYP3A4) at 3.5 Å resolution to identify binding pockets .

- Metabolomics : Use LC-HRMS to track phase I/II metabolites in hepatocyte models, identifying glucuronidation as a major detox pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.